molecular formula C12H13BO2 B6319215 (1,4-Dimethylnaphthalen-2-yl)boronic acid CAS No. 489429-46-1

(1,4-Dimethylnaphthalen-2-yl)boronic acid

Cat. No.: B6319215
CAS No.: 489429-46-1
M. Wt: 200.04 g/mol
InChI Key: WIUGWHFVRKBDOC-UHFFFAOYSA-N
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Description

(1,4-Dimethylnaphthalen-2-yl)boronic acid is an organic compound with the molecular formula C12H13BO2. It is a boronic acid derivative, characterized by the presence of a boronic acid moiety (B(OH)2) attached to a naphthalene ring substituted with two methyl groups at the 1 and 4 positions. This compound is primarily used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,4-Dimethylnaphthalen-2-yl)boronic acid typically involves the borylation of aryl Grignard reagents. One common method is the electrophilic borylation of aryl Grignard reagents prepared from aryl bromides by direct insertion of magnesium in the presence of LiCl or by Mg/Br exchange with iPrMgCl·LiCl. This reaction is carried out at low temperatures (around 0°C) to achieve high yields .

Industrial Production Methods: Industrial production methods for boronic acids often involve the use of borate esters as intermediates. These esters are synthesized by the dehydration of boric acid with alcohols. The boronic acid derivatives are then obtained through hydrolysis of the esters .

Chemical Reactions Analysis

Types of Reactions: (1,4-Dimethylnaphthalen-2-yl)boronic acid undergoes various types of reactions, including:

    Cross-Coupling Reactions: The most notable reaction is the Suzuki-Miyaura coupling, where the boronic acid reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation and Reduction: Boronic acids can undergo oxidation to form boronic esters or borates. Reduction reactions can convert boronic acids to boranes.

Common Reagents and Conditions:

    Suzuki-Miyaura Reaction: Requires a palladium catalyst, a base (such as potassium carbonate), and an aryl halide.

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

Major Products:

    Suzuki-Miyaura Reaction: Produces biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

    Oxidation: Forms boronic esters or borates.

    Reduction: Yields boranes.

Scientific Research Applications

(1,4-Dimethylnaphthalen-2-yl)boronic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the construction of complex organic molecules, particularly in the synthesis of pharmaceuticals, optoelectronic materials, and organic catalysts.

    Medicinal Chemistry: The naphthalene core and dimethyl groups make it a promising candidate for drug development, as these structures are common in biologically active molecules.

    Material Science: Used in the development of advanced materials due to its ability to form stable carbon-carbon bonds through cross-coupling reactions.

Mechanism of Action

The primary mechanism of action for (1,4-Dimethylnaphthalen-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boronic acid transfers its organic group to the palladium catalyst. The palladium then facilitates the formation of a new carbon-carbon bond with the aryl halide . The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate.

Comparison with Similar Compounds

    Phenylboronic Acid: Another boronic acid derivative used in similar cross-coupling reactions.

    2-Naphthylboronic Acid: Similar structure but without the methyl groups, making it less sterically hindered.

    4-Methylphenylboronic Acid: Contains a single methyl group, offering different reactivity and steric properties.

Uniqueness: (1,4-Dimethylnaphthalen-2-yl)boronic acid is unique due to its specific substitution pattern on the naphthalene ring, which can influence its reactivity and the types of products formed in cross-coupling reactions. The presence of two methyl groups can also affect the compound’s interaction with biological targets, making it a valuable tool in medicinal chemistry.

Properties

IUPAC Name

(1,4-dimethylnaphthalen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BO2/c1-8-7-12(13(14)15)9(2)11-6-4-3-5-10(8)11/h3-7,14-15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUGWHFVRKBDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C2=CC=CC=C2C(=C1)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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